8-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chromene core, followed by the introduction of the piperidine and pyridazine moieties. Common reagents used in these steps include methoxy compounds, piperidine derivatives, and pyridazine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling chemicals. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: Studying its reactivity and developing new synthetic methodologies.
Biology: Investigating its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Exploring its potential as a therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilizing its properties in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide include other chromene derivatives with different substituents. Examples include:
- 8-hydroxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
- 8-methoxy-N-((1-(6-chloropyridazin-3-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-14-6-7-19(25-24-14)26-10-8-15(9-11-26)13-23-21(27)17-12-16-4-3-5-18(29-2)20(16)30-22(17)28/h3-7,12,15H,8-11,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBENWGIZPZBCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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